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For researchers in drug discovery and natural product chemistry, the unambiguous
determination of a molecule's three-dimensional structure is paramount. While 1D Nuclear
Magnetic Resonance (NMR) provides a foundational view of a molecule's proton and carbon
environments, it often falls short when faced with complex structures where signal overlap and
ambiguous couplings obscure the truth.[1][2] This guide provides an in-depth comparison of the
core 2D NMR techniques that, when used systematically, create a self-validating workflow to
solve complex molecular puzzles with confidence.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool used
throughout all stages of drug development.[3] It is employed to verify the structure of newly
synthesized compounds, determine the solution conformation of potential drug leads, and
characterize metabolites and process impurities.[3][4] For a definitive structural assignment, a
combination of 1D and 2D NMR experiments is essential.[4]

This guide is structured to mirror the logical progression of structure elucidation, demonstrating
how each experiment builds upon the last to assemble a complete and validated molecular
structure.

The Challenge: Limitations of 1D NMR

In complex molecules, 1D *H NMR spectra often become a dense forest of overlapping
multiplets, making it impossible to decipher individual spin-spin couplings or assign specific
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resonances. Similarly, while 13C NMR provides a count of unique carbons, it offers no direct
information on how they are connected. 2D NMR overcomes this by spreading the spectral
information across a second frequency dimension, resolving overlapped signals and revealing
correlations between nuclei.[1][2]

The Workflow: A Self-Validating System for
Structure Determination

The power of 2D NMR lies not in any single experiment, but in the strategic combination of
several. Each step provides a piece of the puzzle, and critically, the results from later
experiments validate the hypotheses drawn from earlier ones.

1H-'H Connectivity (Through-Bond)
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Caption: A logical workflow for 2D NMR-based structure elucidation.

Part 1: Delineating Proton Networks with
Homonuclear Correlation

The first step is to understand which protons are coupled to each other through chemical
bonds. This establishes discrete "spin systems"—groups of connected protons that form the
building blocks of the molecule.
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COSY (Correlation Spectroscopy)

The COSY experiment is the most fundamental 2D NMR technique, identifying protons that are
directly coupled, typically through two or three bonds (23JHH, 3JHH).[1]

How to Read It: The 1D *H spectrum appears on both the horizontal and vertical axes. The
signals on the diagonal correspond to the peaks in the 1D spectrum. The crucial information
comes from the off-diagonal "cross-peaks," which indicate a coupling between the two
protons at the corresponding chemical shifts on each axis.[5]

Causality: A cross-peak between Proton A and Proton B is direct evidence that they are part
of the same coupling network. By "walking" from one cross-peak to the next, you can trace
out a chain of coupled protons (e.g., Ais coupled to B, B is coupled to C, etc.).

TOCSY (Total Correlation Spectroscopy)

While COSY reveals only direct neighbors, TOCSY goes a step further by revealing
correlations between all protons within a single, unbroken spin system, even if they are not
directly coupled.[6]

How to Read It: Like COSY, TOCSY shows cross-peaks between coupled protons. However,
it will also show a cross-peak between Proton A and Proton D in a A-B-C-D chain, whereas
COSY would not. This allows for the identification of the entire spin system from a single,
well-resolved peak.

Causality: The TOCSY experiment employs a "spin-lock" mixing period that facilitates the
transfer of magnetization throughout the entire coupling network.[7] This is exceptionally
powerful for identifying complete structural fragments, such as an entire amino acid
sidechain or a sugar ring, which might be difficult to piece together from COSY data alone
due to overlapping signals.

Comparison: COSY vs. TOCSY

© 2026 BenchChem. All rights reserved. 3/14 Tech Support


https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/2D_NMR/2D_NMR_Introduction
https://www.creative-biostructure.com/nmr-spectra-how-to-read-and-interpret.htm
https://magritek.com/2016/06/14/the-2d-tocsy-experiment/
https://www.azom.com/article.aspx?ArticleID=18572
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Feature

COSY (Correlation
Spectroscopy)

TOCSY (Total Correlation
Spectroscopy)

Information Provided

Shows direct J-coupling (2-3
bonds).[1][6]

Shows all protons within a spin

system.[6]

Primary Use Case

Initial mapping of proton-

proton adjacencies.

Identifying complete, isolated
spin systems (e.g., amino acid
sidechains, carbohydrate

rings).[8]

Simple, fast, and excellent for

Excellent for resolving

complex, overlapping regions

Strengths ) o ) ) by identifying all protons in a
identifying direct neighbors.
fragment from one clear
starting peak.
o ) ) Does not differentiate between
Can be difficult to interpret in _ _
] direct and relayed couplings;
o heavily overlapped spectra; )
Limitations small J-couplings can lead to

breaks in the correlation chain

are definitive.

inefficient magnetization

transfer.

Part 2: Building the Carbon Skeleton with
Heteronuclear Correlation

Once proton spin systems are identified, the next step is to attach them to their corresponding

carbons and then assemble these fragments into a complete carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is the modern workhorse for correlating protons directly to the carbons

to which they are attached (one-bond *1JCH correlation).[4][9]

e How to Read It: The spectrum displays the *H spectrum on one axis and the 13C spectrum on

the other. Each peak represents a direct, one-bond connection between a proton and a

carbon.
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o Causality: HSQC is incredibly sensitive and provides unambiguous H-C attachments. An
"edited” HSQC can also provide multiplicity information, showing CH/CHs peaks with a
different phase (e.g., positive) than CHz peaks (e.g., negative), similar to a DEPT-135
experiment but with much higher sensitivity.[4][10] This allows for the confident assignment
of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for assembling the final structure. It reveals
correlations between protons and carbons over multiple bonds, typically two to four (23JCH,
3JCH, 4JCH).[4][10]

o How to Read It: The spectrum is similar to an HSQC, but the cross-peaks represent long-
range correlations. A peak at the coordinate (Proton A, Carbon X) indicates that Proton A is
2-4 bonds away from Carbon X.

o Causality: HMBC is the key to connecting the spin systems identified by COSY/TOCSY. If a
proton in Fragment 1 shows an HMBC correlation to a carbon in Fragment 2, you have found
a direct link between them. Crucially, HMBC allows for the identification and placement of
quaternary (non-protonated) carbons, which are invisible in HSQC.[4] For example,
observing correlations from a methyl proton to a carbonyl carbon unambiguously places that
methyl group adjacent to the carbonyl.

Comparison: HSQC vs. HMBC
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HSQC (Heteronuclear Single HMBC (Heteronuclear
Feature

Quantum Coherence) Multiple Bond Correlation)
) 1H-13C through one bond 1H-13C through multiple bonds
Correlation Type
(LICH).[9] (3JCH, 3JCH).[9][10]

Connects molecular fragments

) ) Which proton is attached to across non-protonated centers
Information Provided )
which carbon. (quaternary carbons,
heteroatoms).

o Assembling the complete
] Assigning all protonated )
Primary Use Case carbon skeleton; placing
carbons. ]
functional groups.

Essential for identifying
Very high sensitivity; provides quaternary carbons and
Key Advantage . ) ) )
definitive H-C attachment. connecting disparate spin

systems.[4]

Part 3: Defining 3D Structure with Through-Space
Correlations

With the 2D covalent structure established, the final step is to determine the molecule's 3D
conformation and relative stereochemistry. This is achieved by identifying nuclei that are close
in space, irrespective of their bonding.

Caption: Through-bond vs. through-space correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment detects correlations between protons that are physically close to each
other in space (typically < 5 A), mediated by the Nuclear Overhauser Effect (NOE).[11]

e How to Read It: The spectrum appears similar to a COSY, but a cross-peak between Proton
A and Proton B means they are spatially proximate, not necessarily J-coupled.
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o Causality: The NOE is a through-space magnetization transfer phenomenon. Its intensity is
inversely proportional to the sixth power of the distance between the nuclei (I « 1/r®), making
it extremely sensitive to internuclear distance. This is the primary method for determining
relative stereochemistry, identifying folding in biomolecules, and defining ligand binding
poses.

ROESY (Rotating-frame Overhauser Effect
Spectroscopy)

The ROESY experiment is an alternative to NOESY that also detects through-space
correlations. Its key advantage is that it circumvents a critical limitation of the NOESY
experiment.

o Causality: The magnitude and sign of the NOE are dependent on the molecule's size and
tumbling rate in solution.[12] For medium-sized molecules (approx. 700-1200 Da), the NOE
can become zero, rendering the NOESY experiment useless.[12][13] The ROE, however, is
always positive regardless of molecular size, making ROESY the experiment of choice for
molecules in this intermediate mass range.[12][14]

Comparison: NOESY vs. ROESY
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Feature

NOESY (Nuclear
Overhauser Effect
Spectroscopy)

ROESY (Rotating-frame
O.E. Spectroscopy)

Correlation Type

Through-space (<5 A).[11]

Through-space (<5 A).

Dependence on MW

Positive NOE for small
molecules (<600 Da), negative
for large (>1200 Da),
potentially zero for

intermediate sizes.[12][15]

Always a positive ROE,
regardless of molecular weight.
[12][14]

Primary Use Case

Small (<600 Da) and large
(>1200 Da) molecules for
conformational and

stereochemical analysis.

Medium-sized molecules (700-
1200 Da) where NOESY fails.
Also useful for differentiating
NOE from chemical exchange

signals.

Potential Artifacts

Can suffer from "spin diffusion
in large molecules, where
magnetization is relayed
through a chain of protons,

giving misleading correlations.

Less prone to spin diffusion,
but can show interfering
TOCSY artifacts from J-
coupled spins.[12]

Experimental Protocols: A Practical Guide

While specific parameters must be optimized for the molecule and spectrometer in question,

the general workflow for each experiment is consistent.

1. Sample Preparation:

¢ Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.qg.,

CDCls, DMSO-ds, D20).

o Ensure the solution is free of particulate matter by filtering if necessary.

o For NOESY/ROESY experiments on small molecules, it is critical to remove dissolved
oxygen, which is paramagnetic and can quench the NOE, by using the freeze-pump-thaw

method.[12]
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. Instrument Setup & 1D Spectra:

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to
achieve optimal resolution.

Acquire a standard 1D *H spectrum. Calibrate the chemical shift (e.g., to residual CHCIs at
7.26 ppm).

Acquire a 1D 3C and a DEPT-135 spectrum to identify all carbon signals and their
multiplicities.

. Acquiring the 2D Spectra (General Parameters):

COSY: A standard gCOSY (gradient-selected COSY) is a robust starting point. Acquisition is
typically fast (15-30 minutes).

TOCSY: The key parameter is the spin-lock mixing time (d9 or p15 on Bruker). A typical
value of 80-100 ms is a good starting point to see correlations throughout most common spin
systems.

HSQC: Use a gradient-selected, sensitivity-enhanced sequence (e.g., hsqgcedetgpsisp2.2 on
Bruker). The experiment is optimized for an average one-bond *JCH coupling of ~145 Hz,
which is suitable for most organic molecules.[16]

HMBC: Use a gradient-selected sequence (e.g., hmbcgplpndgf on Bruker). The crucial
parameter is the long-range coupling delay, optimized for an average nJCH of 8-10 Hz. This
delay determines which correlations are observed.

NOESY/ROESY: The most important parameter is the mixing time (d8 on Bruker). This is the
period during which the NOE/ROE builds up. A good starting value is often equal to the T
relaxation time of a proton of interest (e.g., 500-800 ms). A series of experiments with
different mixing times may be necessary for quantitative distance analysis.

. Processing and Interpretation:

Apply Fourier transformation in both dimensions (F2 and F1).
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e Phase the spectra correctly. For phase-sensitive experiments like TOCSY and NOESY, this
is critical.

o Calibrate the axes using the 1D spectra.

o Systematically analyze cross-peaks to build up fragments (COSY/TOCSY), attach carbons
(HSQC), connect the fragments (HMBC), and finally, determine the 3D structure
(NOESY/ROESY) as outlined in this guide.

Conclusion

Unambiguous structure elucidation is not achieved by a single experiment but by a logical and
systematic application of a suite of 2D NMR techniques. By first defining proton spin systems
(COSY, TOCSY), then anchoring them to the carbon framework (HSQC), connecting the
resulting fragments (HMBC), and finally probing the three-dimensional arrangement
(NOESY/ROESY), researchers can build a complete and, crucially, self-validated model of their
molecule. This robust workflow minimizes ambiguity and provides the high-confidence data
required for publication, patent filings, and regulatory submissions in the chemical and
pharmaceutical sciences.

References

o Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

K. A. Dykstra, T. G. Guzi, H. Liu, J. A. Lyons, M. A. T. Marroquin, C. A. K. Kwong, S. A. Frank,
and K. R. L. O'Keefe. (2023, May 17). Chapter 11: Application of Fast 2D NMR Methods in
the Pharmaceutical Industry. Royal Society of Chemistry. [Link]

e Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery
Pharma. [Link]

e Jaspars, M. (n.d.). Computer assisted structure elucidation of natural products using two-
dimensional NMR spectroscopy. University of Aberdeen. [Link]

¢ Ryding, S. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and
Applications. News-Medical.Net. [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/07%3A_Nuclear_Magnetic_Resonance_Spectroscopy/7.11%3A_2D_NMR_Introduction
https://pubs.rsc.org/en/content/chapter/bk9781839169642-00279/978-1-83916-964-2
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://home.abdn.ac.uk/cte420/files/2021/01/NPReprint.pdf
https://www.news-medical.net/life-sciences/2D-NMR-Spectroscopy-Fundamentals-Methods-and-Applications.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Hamburger, M., & Hostettmann, K. (n.d.). Strategies and Tools for Structure Determination of
Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret
Them. [Link]

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

Elyashberg, M. (2015, August 5). Identification and structure elucidation by NMR
spectroscopy. ResearchGate. [Link]

National Institutes of Health. (n.d.). Development and Validation of 2D Difference Intensity
Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. [Link]

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
University of Missouri. (2018, August 8). NOESY and ROESY. [Link]
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule
Interactions. [Link]

PubMed. (n.d.). Why is HMBC superior to LR-HSQC? Influence of homonuclear couplings
JHH' on the intensity of long-range correlations. [Link]

Reddit. (2018, November 29). What is the difference between NOESY and ROESY for
NMR?. [Link]

The James Keeler Group. (n.d.). 7 Two-dimensional NMR. [Link]

Martineau, E., et al. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in
complex mixtures. [Link]

The Hebrew University of Jerusalem. (n.d.). Pulse sequences and the vector model. [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.colby.edu/chemistry/NMR/scripts/hamburge.pdf
https://www.creative-biostructure.com/understanding-2d-nmr-spectra-how-to-read-and-interpret-them-4706.htm
https://en.wikipedia.org/wiki/Two-dimensional_nuclear_magnetic_resonance_spectroscopy
https://med.emory.edu/departments/pediatrics/research/research-cores/biomolecular-nmr-core/files/documents/2dnmr.pdf
https://www.researchgate.net/publication/280554100_Identification_and_structure_elucidation_by_NMR_spectroscopy
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7098993/
https://nmr.columbia.edu/content/hsqc-and-hmbc
https://nmr.missouri.edu/sites/default/files/NOESY-ROESY.pdf
https://www.jeol.co.jp/en/applications/details/nmr_23013.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4489998/
https://pubmed.ncbi.nlm.nih.gov/29577488/
https://www.reddit.com/r/chemistry/comments/a1j34u/what_is_the_difference_between_noesy_and_roesy/
https://www.ch.cam.ac.uk/group/keeler/lectures/Irvine/7%20-%20Two-dimensional%20NMR.pdf
https://hal.inrae.fr/hal-01171337/document
https://nmr.huji.ac.il/what-is-nmr/pulse-sequences-vector-model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in
solution. [Link]

ResearchGate. (2022, November 21). Can anyone guide or provide material to learn 2d
analysis by nmr spectroscopy. [Link]

Royal Society of Chemistry. (2016, April 28). NMR characterisation of natural products
derived from under-explored microorganisms. [Link]

ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR
spectroscopy?. [Link]

UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]

Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. [Link]
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

Chemistry LibreTexts. (2022, October 4). 5.2: TOCSY Spectra. [Link]

University of Ottawa NMR Facility Blog. (n.d.). Weak One-bond or Multiple Bond Correlations
in 1H / 13C HMQC / HSQC Spectra. [Link]

ResearchGate. (n.d.). New Advances in Fast Methods of 2D NMR Experiments. [Link]

Chemistry Stack Exchange. (2017, May 31). Comparison of COSY and TOCSY for detection
of small couplings between protons. [Link]

University of Ottawa NMR Facility Blog. (n.d.). NOESY: Small Molecules vs Large Molecules.
[Link]

The Hebrew University of Jerusalem. (n.d.). Long-range heteronuclear correlation. [Link]
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. [Link]

ACS Publications. (n.d.). Structural Analysis of Natural Products. [Link]

© 2026 BenchChem. All rights reserved. 12 /14 Tech Support


https://pubs.rsc.org/en/content/chapterhtml/2024/bk9781837674287/bk9781837674287-00001.htm
https://www.researchgate.net/post/Can_anyone_guide_or_provide_material_to_learn_2d_analysis_by_nmr_spectroscopy
https://pubs.rsc.org/en/content/chapterhtml/2016/bk9781782623733/bk9781782623733-00212.htm
https://www.researchgate.net/post/Difference_between_HSQC_and_HMBC_NMR_spectroscopy
https://nmr.ucsd.edu/noesy-and-roesy/
https://www.nanalysis.com/nmready-blog/2019/6/14/getting-cosy-with-the-tocsy-experiment
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/07%3A_Structure_Determination_I_-_Mass_Spectrometry_and_Infrared_Spectroscopy/7.06%3A_Interpreting_2-D_NMR_Spectra
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist(Sandtorv)/05%3A_NUCLEAR_MAGNETIC_RESONANCE_SPECTROSCOPY_II_-_ADVANCED_TOPICS/5.04%3A_NOESY_Spectra
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist(Sandtorv)/05%3A_NUCLEAR_MAGNETIC_RESONANCE_SPECTROSCOPY_II_-_ADVANCED_TOPICS/5.02%3A_TOCSY_Spectra
http://u-of-o-nmr-facility.blogspot.com/2009/01/weak-one-bond-or-multiple-bond.html
https://www.researchgate.net/publication/349479155_New_Advances_in_Fast_Methods_of_2D_NMR_Experiments
https://chemistry.stackexchange.com/questions/77405/comparison-of-cosy-and-tocsy-for-detection-of-small-couplings-between-protons
http://u-of-o-nmr-facility.blogspot.com/2008/11/noesy-small-molecules-vs-large.html
https://nmr.huji.ac.il/what-is-nmr/2d-nmr/long-range-heteronuclear-correlation
https://www.news-medical.net/news/20190411/Characterizing-Small-Molecules-with-NMR.aspx
https://pubs.acs.org/doi/10.1021/ac50047a003
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Validation & Comparative

Check Availability & Pricing

e AZoM. (2019, October 22). An Introduction to Total Correlation Spectroscopy (TOCSY).
[Link]

e Magritek. (2016, June 14). The 2D TOCSY Experiment. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. chem.libretexts.org [chem.libretexts.org]

. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
. books.rsc.org [books.rsc.org]

. emerypharma.com [emerypharma.com]

. Creative-biostructure.com [creative-biostructure.com]

. The 2D TOCSY Experiment - Magritek [magritek.com]

. azom.com [azom.com]

. hews-medical.net [news-medical.net]

°
(] (0] ~ (@] )] EEN w N =

. researchgate.net [researchgate.net]

¢ 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

e 11. chem.libretexts.org [chem.libretexts.org]

e 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

¢ 13. reddit.com [reddit.com]

e 14. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

¢ 15. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-
of-o-nmr-facility.blogspot.com]

¢ 16. University of Ottawa NMR Facility Blog: Weak One-bond or Multiple Bond Correlations in
1H/ 13C HMQC / HSQC Spectra [u-of-o-nmr-facility.blogspot.com]

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://www.azom.com/article.aspx?ArticleID=18512
https://www.magritek.com/blog/2016/06/14/the-2d-tocsy-experiment/
https://www.benchchem.com/product/b055184?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/2D_NMR/2D_NMR_Introduction
https://en.wikipedia.org/wiki/Two-dimensional_nuclear_magnetic_resonance_spectroscopy
https://books.rsc.org/books/edited-volume/2093/chapter/7571576/Application-of-Fast-2D-NMR-Methods-in-the
https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.creative-biostructure.com/nmr-spectra-how-to-read-and-interpret.htm
https://magritek.com/2016/06/14/the-2d-tocsy-experiment/
https://www.azom.com/article.aspx?ArticleID=18572
https://www.news-medical.net/life-sciences/2D-NMR-Spectroscopy-Fundamentals-Methods-and-Applications.aspx
https://www.researchgate.net/post/Difference-between-HSQC-and-HMBC-NMR-spectroscopy
https://nmr.chem.columbia.edu/content/hsqc-and-hmbc
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_II%3A_Practical_Aspects_of_Structure_-_Purification_and_Spectroscopy/05%3A_2D_NMR/5.04%3A_NOESY_Spectra
https://nmr.chem.columbia.edu/sites/nmr.chem.columbia.edu/files/content/NOESY%20and%20ROESY%20experiments.pdf
https://www.reddit.com/r/chemistry/comments/a1e0le/what_is_the_difference_between_noesy_and_roesy/
http://sopnmr.blogspot.com/2015/04/noesy-and-roesy.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2008/01/noesy-small-molecules-vs-large.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2008/01/noesy-small-molecules-vs-large.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2009/01/weak-one-bond-or-multiple-bond.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2009/01/weak-one-bond-or-multiple-bond.html?m=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e To cite this document: BenchChem. [A Strategic Guide to 2D NMR for Unambiguous
Structure Elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055184#2d-nmr-techniques-for-unambiguous-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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